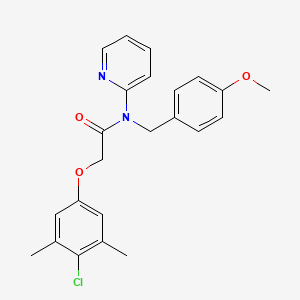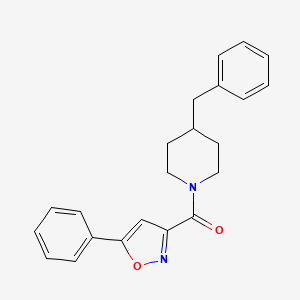
5-bromo-N-(3,4-dimethoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, a pyridinyl group, and a benzofuran core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dimethoxybenzene derivative and an appropriate alkylating agent.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dimethoxybenzamide: Similar structure but lacks the benzofuran core.
3-Methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide: Similar structure but lacks the bromine and dimethoxyphenyl groups.
N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide: Similar structure but lacks the bromine and pyridinyl groups.
Uniqueness
5-Bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to the combination of its bromine atom, dimethoxyphenyl group, pyridinyl group, and benzofuran core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C24H21BrN2O4 |
|---|---|
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21BrN2O4/c1-15-18-13-17(25)8-10-19(18)31-23(15)24(28)27(22-6-4-5-11-26-22)14-16-7-9-20(29-2)21(12-16)30-3/h4-13H,14H2,1-3H3 |
Clave InChI |
ZZQXWIAVEQTDTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347972.png)
![2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole](/img/structure/B11347975.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11347978.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11347981.png)
![4-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11347988.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11347990.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11348003.png)
![1-butyl-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11348005.png)
![2-(2,3-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11348017.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11348034.png)



![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11348044.png)
